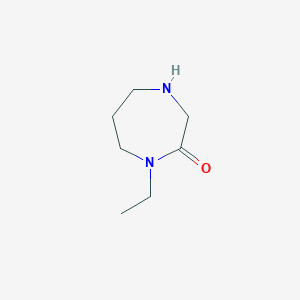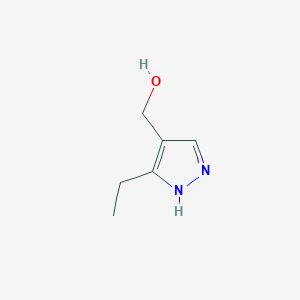
3-(2,4-Difluorobenzyloxy)benzaldéhyde
Vue d'ensemble
Description
3-(2,4-Difluorobenzyloxy)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzaldehyde derivative that is commonly used in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Modulation des antibiotiques
3-(2,4-Difluorobenzyloxy)benzaldéhyde : a été évalué pour son potentiel à moduler l'activité des antibiotiques. La recherche indique que les dérivés de benzaldéhyde peuvent améliorer l'efficacité des antibiotiques contre les souches résistantes de bactéries. Par exemple, le benzaldéhyde a montré la capacité de moduler les antibiotiques quinoloniques, réduisant la concentration minimale inhibitrice (CMI) nécessaire pour inhiber la croissance bactérienne .
Études toxicologiques
En toxicologie, ce composé a été utilisé pour évaluer les effets toxiques sur des organismes modèles tels que Drosophila melanogaster (mouches des fruits). Des études ont utilisé le benzaldéhyde pour déterminer la létalité et les dommages au système locomoteur chez les mouches, fournissant des informations sur l'impact toxicologique des composés chimiques .
Synthèse organique
Dans le domaine de la chimie organique, This compound est un intermédiaire précieux pour la synthèse de molécules plus complexes. Sa structure permet diverses réactions chimiques, notamment les substitutions nucléophiles et la bromation radicalaire, qui sont essentielles pour la création de nouvelles entités chimiques .
Mécanisme D'action
The mechanism of action of 3-(2,4-Difluorobenzyloxy)benzaldehyde is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the development and progression of various diseases. It has also been shown to have antioxidant properties that may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,4-Difluorobenzyloxy)benzaldehyde has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-Difluorobenzyloxy)benzaldehyde in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation is that it may not be suitable for all types of experiments due to its specific chemical properties.
Orientations Futures
There are several future directions for research on 3-(2,4-Difluorobenzyloxy)benzaldehyde. One direction is to investigate its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
In conclusion, 3-(2,4-Difluorobenzyloxy)benzaldehyde is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new derivatives with improved properties.
Propriétés
IUPAC Name |
3-[(2,4-difluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKWEEGBRBTQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)






![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)
